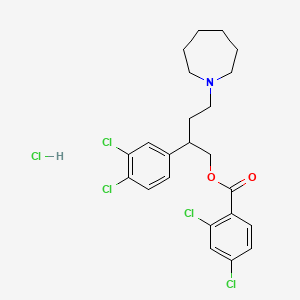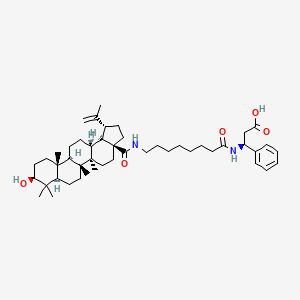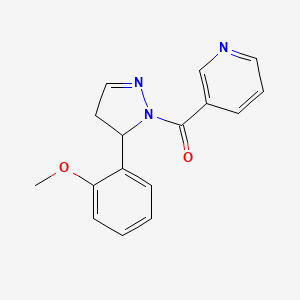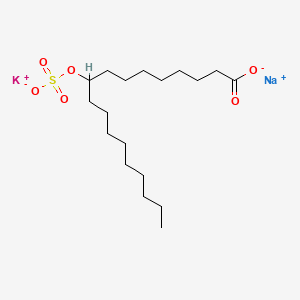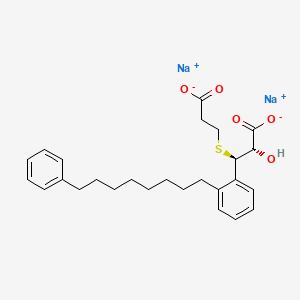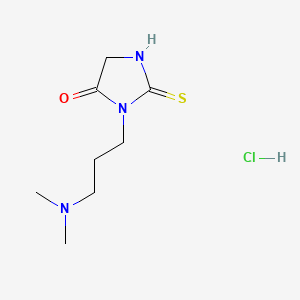
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is a chemical compound with a unique structure that combines the hydantoin ring with a dimethylamino propyl group and a thio group. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized for maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative without the thio group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydantoin derivatives. These products can be further utilized in different applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride involves its ability to form stable complexes with various biological molecules. The dimethylamino group can interact with amino acids and proteins, while the thio group can form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydantoin: A simpler compound with a similar ring structure but without the dimethylamino propyl and thio groups.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino propyl group, used as a coupling agent in peptide synthesis.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is unique due to the combination of the hydantoin ring, dimethylamino propyl group, and thio group. This combination provides the compound with distinct reactivity and the ability to form stable complexes, making it valuable in various scientific research applications .
Eigenschaften
CAS-Nummer |
86503-26-6 |
|---|---|
Molekularformel |
C8H16ClN3OS |
Molekulargewicht |
237.75 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H15N3OS.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
InChI-Schlüssel |
DLKTWPILTHWFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)CNC1=S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


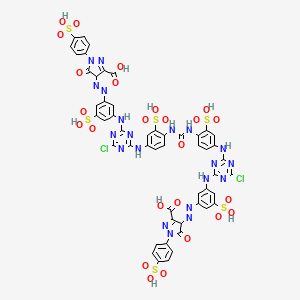
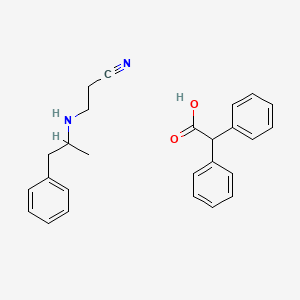
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)

